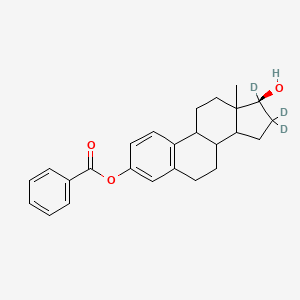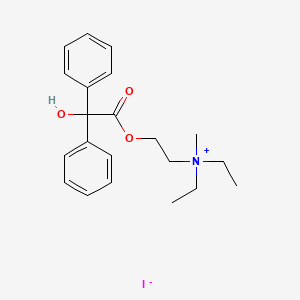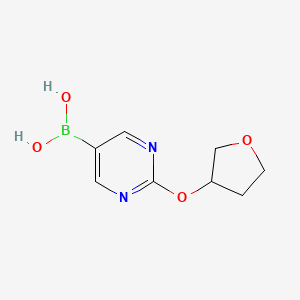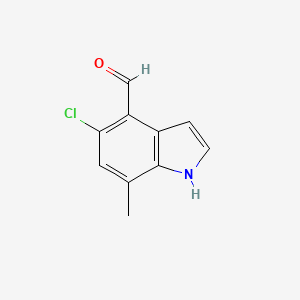
17Beta-Estradiol-16,16,17-d3 3-Benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17Beta-Estradiol-16,16,17-d3 3-Benzoate: is a deuterated form of estradiol, a potent estrogenic hormone. This compound is specifically labeled with deuterium at the 16, 16, and 17 positions, which makes it useful in various scientific research applications, particularly in the study of estrogenic activity and metabolism. The benzoate ester at the 3-position enhances its stability and bioavailability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17Beta-Estradiol-16,16,17-d3 3-Benzoate typically involves the following steps:
Deuteration: The introduction of deuterium atoms at the 16, 16, and 17 positions of estradiol. This can be achieved through catalytic hydrogenation using deuterium gas.
Esterification: The 3-hydroxyl group of the deuterated estradiol is esterified with benzoic acid or its derivatives under acidic conditions to form the benzoate ester
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using deuterium gas in large reactors to achieve high isotopic purity.
Esterification: Conducted in large-scale reactors with optimized conditions to ensure high yield and purity of the final product
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 17Beta-Estradiol-16,16,17-d3 3-Benzoate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The benzoate ester can be hydrolyzed under basic conditions to yield the free deuterated estradiol
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Hydrolysis using sodium hydroxide or other strong bases
Major Products:
Oxidation: Formation of estrone derivatives.
Reduction: Formation of dihydroestradiol derivatives.
Substitution: Formation of free deuterated estradiol
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a stable isotope-labeled compound in mass spectrometry for the study of estrogen metabolism and pharmacokinetics .
Biology:
- Employed in research to understand the biological pathways and mechanisms of estrogen action in various tissues .
Medicine:
- Utilized in the development of hormone replacement therapies and in the study of estrogen-related diseases such as breast cancer .
Industry:
Wirkmechanismus
17Beta-Estradiol-16,16,17-d3 3-Benzoate exerts its effects by binding to estrogen receptors, specifically estrogen receptor alpha and estrogen receptor beta. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of estrogen-responsive genes. This leads to various physiological effects, including the regulation of reproductive functions, bone density, and cardiovascular health .
Vergleich Mit ähnlichen Verbindungen
Estradiol Benzoate: A non-deuterated form with similar estrogenic activity but different metabolic stability.
Estrone: Another estrogenic hormone with a different structure and activity profile.
Ethinylestradiol: A synthetic estrogen with higher oral bioavailability and different pharmacokinetics
Uniqueness:
Eigenschaften
Molekularformel |
C25H28O3 |
|---|---|
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
[(17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t20?,21?,22?,23-,25?/m0/s1/i12D2,23D |
InChI-Schlüssel |
UYIFTLBWAOGQBI-DMAPMEDASA-N |
Isomerische SMILES |
[2H][C@@]1(C(CC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C)([2H])[2H])O |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B14080323.png)
![2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080333.png)

![1-[3-(Benzyloxy)phenyl]-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080346.png)
![13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14080352.png)

![6-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14080358.png)
![methyl (2R,3S)-3-[(E)-6-[(2R)-3,3-dimethyloxiran-2-yl]-4-methylhex-3-enyl]-3-methyloxirane-2-carboxylate](/img/structure/B14080364.png)

![2-amino-N-[6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-(1-hydroxyethyl)-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-(1-hydroxy-2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B14080372.png)

![1H-Cyclopenta[b]quinoline, 2,3-dihydro-9-phenyl-](/img/structure/B14080382.png)
![7-Bromo-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080384.png)
![(3R)-3-(4-chlorophenyl)-4-[({4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]butanoic acid](/img/structure/B14080385.png)
